molecular formula C16H14N8 B5800060 5-(4-{[5-(2-methylphenyl)-2H-tetrazol-2-yl]methyl}phenyl)-1H-tetrazole

5-(4-{[5-(2-methylphenyl)-2H-tetrazol-2-yl]methyl}phenyl)-1H-tetrazole

Cat. No.: B5800060
M. Wt: 318.34 g/mol
InChI Key: AZGKLJYVGROISP-UHFFFAOYSA-N
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Description

5-(4-{[5-(2-methylphenyl)-2H-tetrazol-2-yl]methyl}phenyl)-1H-tetrazole is a complex organic compound featuring two tetrazole rings and a 2-methylphenyl group. Tetrazoles are known for their stability and versatility in various chemical reactions, making them valuable in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-{[5-(2-methylphenyl)-2H-tetrazol-2-yl]methyl}phenyl)-1H-tetrazole typically involves a multi-step process:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a cycloaddition reaction between an azide and a nitrile.

    Attachment of the 2-Methylphenyl Group: This step involves the reaction of the tetrazole with a 2-methylphenyl derivative under controlled conditions.

    Final Assembly: The final step involves linking the two tetrazole rings through a methylene bridge, often using a coupling reagent like palladium on carbon (Pd/C) under hydrogenation conditions.

Industrial Production Methods: Industrial production may employ similar synthetic routes but on a larger scale, optimizing reaction conditions for higher yields and purity. Techniques such as continuous flow synthesis and microwave-assisted reactions can enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, forming corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can target the tetrazole rings, potentially converting them into amines.

    Substitution: The aromatic rings can participate in electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Introduction of halogens or other functional groups on the aromatic rings.

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Acts as a ligand in coordination chemistry.

Biology:

  • Potential applications in drug discovery due to its stability and ability to form hydrogen bonds.

Medicine:

  • Investigated for its potential as an antimicrobial or anticancer agent.

Industry:

  • Utilized in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The compound’s mechanism of action involves its ability to interact with biological targets through hydrogen bonding and π-π interactions. The tetrazole rings can mimic carboxylate groups, allowing the compound to bind to enzymes or receptors, potentially inhibiting their activity. This makes it a candidate for drug development, particularly as enzyme inhibitors.

Comparison with Similar Compounds

    5-Phenyl-1H-tetrazole: Lacks the 2-methylphenyl group, making it less bulky and potentially less selective in biological interactions.

    2-Methyl-5-phenyl-1H-tetrazole: Similar structure but with only one tetrazole ring, affecting its stability and reactivity.

Uniqueness:

  • The presence of two tetrazole rings and a 2-methylphenyl group provides unique steric and electronic properties, enhancing its stability and specificity in reactions and interactions.

This detailed article provides a comprehensive overview of 5-(4-{[5-(2-methylphenyl)-2H-tetrazol-2-yl]methyl}phenyl)-1H-tetrazole, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

5-(2-methylphenyl)-2-[[4-(2H-tetrazol-5-yl)phenyl]methyl]tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N8/c1-11-4-2-3-5-14(11)16-19-23-24(20-16)10-12-6-8-13(9-7-12)15-17-21-22-18-15/h2-9H,10H2,1H3,(H,17,18,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZGKLJYVGROISP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN(N=N2)CC3=CC=C(C=C3)C4=NNN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

11.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24794579
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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